molecular formula C18H14N4OS2 B6118812 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

Numéro de catalogue B6118812
Poids moléculaire: 366.5 g/mol
Clé InChI: UGVGMFBABYXZGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as PBTZ169, is a novel compound that has been synthesized and studied for its potential in treating tuberculosis (TB). TB is a serious infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it increasingly difficult to treat, and there is an urgent need for new drugs to combat this disease.

Mécanisme D'action

The exact mechanism of action of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not yet fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the proton motive force, which is critical for the generation of energy in the bacterial cell.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity towards mammalian cells, and it does not induce significant liver or kidney toxicity in animal models. 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life in the body.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the development of new drugs to combat the growing problem of drug resistance in TB. However, one of the limitations of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of focus is to further elucidate the mechanism of action of the compound and to identify its molecular targets in M. tuberculosis. Another area of focus is to optimize the pharmacokinetic properties of the compound, such as its solubility and stability, to improve its efficacy in vivo. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in humans and to evaluate its potential as a new drug for the treatment of TB.

Méthodes De Synthèse

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide was synthesized using a multicomponent reaction that involves the condensation of 2-aminobenzimidazole, thiourea, and 2-bromoacetic acid in the presence of a catalyst. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed using various analytical techniques.

Applications De Recherche Scientifique

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. In vivo studies using animal models of TB have also shown promising results, with 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide demonstrating efficacy in reducing bacterial load and improving survival rates.

Propriétés

IUPAC Name

2-(1-phenylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-16(21-17-19-10-11-24-17)12-25-18-20-14-8-4-5-9-15(14)22(18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVGMFBABYXZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.